Allyl gallate

Description

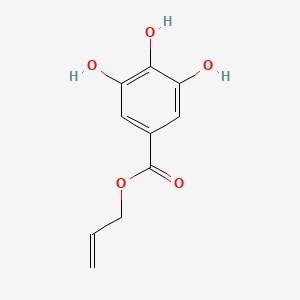

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10O5 |

|---|---|

Molecular Weight |

210.18 g/mol |

IUPAC Name |

prop-2-enyl 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C10H10O5/c1-2-3-15-10(14)6-4-7(11)9(13)8(12)5-6/h2,4-5,11-13H,1,3H2 |

InChI Key |

BSXCVNIQHJJAHQ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)C1=CC(=C(C(=C1)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Allyl Gallate

Esterification Pathways for Allyl Gallate Synthesis

The primary method for synthesizing this compound is through the esterification of gallic acid with allyl alcohol. This reaction can be facilitated through various catalytic techniques, each with its own set of conditions and efficiencies.

Catalytic Esterification Techniques

The direct esterification of gallic acid with alcohols is a common synthetic route. google.com This process typically involves heating the reactants in the presence of an acid catalyst. mdpi.comgoogle.com Commonly used catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid. mdpi.comgoogle.comasianpubs.org The reaction is often carried out under reflux conditions, and to drive the equilibrium towards the product, the water formed during the reaction is continuously removed, often through azeotropic distillation with a solvent like toluene. google.comgoogle.com

One approach involves reacting gallic acid with an alkyl alcohol at elevated temperatures (between 100°C and 180°C) under atmospheric or reduced pressure to facilitate the removal of water. google.com For instance, the esterification of gallic acid with octyl alcohol has been successfully carried out using sulfuric acid as a catalyst in a Rotavapor at 160°C. google.com

Another method involves a two-step process where gallic acid is first esterified with methanol (B129727) in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) to yield methyl gallate with a high yield of 98%. mdpi.com This is followed by a transesterification reaction of the methyl gallate with allyl alcohol, using potassium tert-butoxide in dry tetrahydrofuran (B95107) (THF) at 70°C, to produce this compound. mdpi.com

Microwave irradiation has also been explored as a technique to accelerate the esterification of gallic acid. asianpubs.org For example, the esterification of gallic acid with ethanol, catalyzed by p-toluenesulfonic acid, was completed in 10 minutes at 88°C, achieving a 96% yield of ethyl gallate. asianpubs.org This highlights the potential for significantly reducing reaction times compared to conventional heating methods which can take several hours. asianpubs.org

| Catalyst | Alcohol | Conditions | Yield | Reference |

| Sulfuric Acid | Octyl Alcohol | 160°C, -0.4 bar | - | google.com |

| p-Toluenesulfonic Acid | Ethanol | 88°C, 10 min (Microwave) | 96% | asianpubs.org |

| DCC/DMAP, then K-tert-butoxide | Methanol, then Allyl Alcohol | Anhydrous, 70°C (transesterification) | 98% (methyl gallate) | mdpi.com |

Green Chemistry Approaches in this compound Production

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for synthesizing gallic acid esters. These approaches aim to minimize the use of hazardous solvents and reagents, reduce energy consumption, and improve atom economy. f1000research.com

One notable green approach is the use of enzymatic catalysts, such as lipases, for the esterification reaction. researchgate.netspkx.net.cn Lipases offer high selectivity and operate under mild reaction conditions, often in solvent-free systems where one of the reactants also serves as the solvent. mdpi.comresearchgate.net For example, lipase-catalyzed synthesis of gallic acid esters can be performed, which is an attractive alternative to chemical synthesis that often requires harsh conditions. asianpubs.orgresearchgate.net The enzymatic synthesis of 1-o-galloylglycerol, a related glycerol (B35011) ester of gallic acid, has been achieved through the transesterification of n-propyl gallate and glycerol using an immobilized lipase (B570770) under solvent-free conditions. researchgate.net

Solvent-free synthesis is another key green methodology. mdpi.comf1000research.com A study on the synthesis of a di-gallate from gallic acid and polyethylene (B3416737) glycol (PEG) was conducted in a single, solvent-free step (solid-solid reaction) at 110°C with sulfuric acid as a catalyst, achieving a yield of up to 90%. f1000research.com This method avoids the use of volatile and often toxic organic solvents. f1000research.com

| Green Approach | Catalyst/Method | Reactants | Key Features | Reference |

| Enzymatic Synthesis | Lipase | Gallic acid, Alcohol | Mild conditions, high selectivity | researchgate.netspkx.net.cn |

| Solvent-Free Synthesis | Solid-solid reaction, H₂SO₄ | Gallic acid, Polyethylene glycol | No organic solvent, high yield (90%) | f1000research.com |

| Transesterification | Immobilized Lipase | n-propyl gallate, Glycerol | Solvent-free, food-grade enzyme | researchgate.net |

Regioselective Functionalization and Allyl Group Incorporation Strategies

The gallic acid molecule possesses multiple hydroxyl groups, which presents a challenge in achieving regioselective functionalization. Selective protection and deprotection strategies are often necessary to direct reactions to a specific hydroxyl group. However, recent advancements have focused on developing catalyst-controlled regioselective methods to avoid these multi-step procedures. kyoto-u.ac.jpnih.gov

For instance, in the synthesis of ellagitannins, which are complex natural glycosides containing galloyl moieties, catalyst-controlled regioselective introduction of a galloyl group into the less reactive hydroxy group of a glucoside has been demonstrated. kyoto-u.ac.jpnih.gov This highlights the potential for precise modification of polyphenol structures.

The incorporation of the allyl group onto the gallic acid backbone is typically achieved through esterification with allyl alcohol, as previously discussed. mdpi.com Another strategy involves the reaction of a gallic acid derivative with an allyl-containing reagent. For example, the synthesis of a curcumin (B1669340) derivative with an allyl substituent was achieved by the condensation of an allyl-substituted acetylacetone (B45752) with 4-hydroxy-3-methoxybenzaldehyde. mdpi.com While not directly on gallic acid, this demonstrates a strategy for introducing an allyl group to a related phenolic structure.

Design and Synthesis of Novel this compound Derivatives

The synthesis of novel derivatives of this compound can lead to compounds with modified or enhanced properties. This can be achieved by introducing various functional groups to the gallic acid core or by modifying the allyl chain.

One approach is the multi-functionalization of gallic acid to create precursors for more complex molecules. For example, regioselective bromination of methyl gallate at the two ortho-positions has been achieved in high yield, providing a key intermediate for further organic synthesis. lookchem.com

The synthesis of new gallate derivatives has been explored for various applications. For example, four new gallate derivatives were isolated from wine-processed Corni fructus, which were formed through the condensation of gallate and 5-hydroxymethylfurfural (B1680220) derivatives. nih.gov In another study, a new allyl derivative of curcumin containing three allyl groups was synthesized by reacting curcumin with an excess of allyl bromide. mdpi.com

Furthermore, the synthesis of cationic, neutral, and anionic allylgallium complexes has been reported, showcasing the diverse chemistry of gallium-allyl compounds. acs.orgnih.gov These complexes have been characterized and their reactivity towards various substrates investigated. nih.gov While not direct derivatives of this compound, this research expands the scope of allyl-containing compounds with potential catalytic or synthetic utility.

Advanced Characterization and Analytical Methodologies for Allyl Gallate

Spectroscopic Analysis for Molecular Structure Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of allyl gallate. These methods provide detailed information about the compound's atomic and molecular composition, as well as the chemical bonds and functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of organic compounds like this compound. researchgate.netnih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure and chemical environment of molecules. nih.gov In the context of this compound, both ¹H and ¹³C NMR spectroscopy would be utilized to confirm the presence and connectivity of the allyl and gallate moieties.

While specific NMR data for this compound is not extensively detailed in the provided results, general principles of NMR analysis can be applied. For instance, the analysis of related gallate and allyl compounds demonstrates the utility of NMR in characterizing these structures. researchgate.netfigshare.com The chemical shifts and coupling constants observed in an NMR spectrum provide a unique fingerprint of the molecule, allowing for unambiguous structural confirmation. mst.edu Modern NMR techniques, including two-dimensional methods, can further elucidate complex structural details and spatial relationships between atoms. nih.gov

Table 1: Predicted ¹H NMR Spectral Data for the Allyl Group

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-1 | 5.95 | ddt | J = 17.2, 10.5, 5.5 |

| H-2 (trans) | 5.31 | dq | J = 17.2, 1.6 |

| H-2 (cis) | 5.22 | dq | J = 10.5, 1.4 |

| H-3 | 4.58 | dt | J = 5.5, 1.5 |

Vibrational and electronic spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy, are crucial for identifying functional groups and conjugated systems within this compound. journalsarjnp.comnih.gov

FTIR Spectroscopy provides information about the vibrational modes of molecules, which are characteristic of specific functional groups. journalsarjnp.com For this compound, one would expect to observe absorption bands corresponding to:

O-H stretching of the phenolic hydroxyl groups.

C=O stretching of the ester carbonyl group.

C=C stretching of the aromatic ring and the allyl group's double bond.

C-O stretching of the ester and phenol (B47542) groups.

Studies on similar compounds, like methyl gallate, have identified characteristic FTIR peaks, such as the phenolic -OH stretching around 3494 cm⁻¹ and the phenyl C=C group stretching at 1688 cm⁻¹. researchgate.net

UV-Vis Spectroscopy is used to study electronic transitions within a molecule and is particularly useful for detecting conjugated systems. jocpr.com this compound, with its aromatic ring, is expected to exhibit strong absorption in the UV region. The UV-Vis spectrum can confirm the presence of the gallate's phenolic structure. journalsarjnp.comnih.gov Analysis of similar phenolic compounds often reveals absorption bands in the range of 200-400 nm. nih.gov For instance, studies on plant extracts containing gallic acid derivatives show characteristic UV-Vis peaks that indicate the presence of phenolic compounds. oeno-one.eu

Table 2: Expected FTIR and UV-Vis Spectral Data for this compound

| Spectroscopic Technique | Expected Wavenumber/Wavelength | Corresponding Functional Group/Chromophore |

| FTIR | ~3500-3200 cm⁻¹ (broad) | O-H (phenolic) |

| FTIR | ~1700-1680 cm⁻¹ | C=O (ester) |

| FTIR | ~1620-1580 cm⁻¹ | C=C (aromatic) |

| FTIR | ~1300-1000 cm⁻¹ | C-O (ester, phenol) |

| UV-Vis | ~270-280 nm | π → π* transitions in the gallate ring |

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating this compound from complex mixtures, assessing its purity, and performing accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile compounds like this compound. mdpi.com It offers high resolution and sensitivity, making it suitable for both qualitative and quantitative analysis. nih.gov

Several HPLC methods have been developed for the analysis of gallic acid and its derivatives. mdpi.com A typical HPLC system for analyzing this compound would consist of a C18 reversed-phase column and a mobile phase mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an acidified aqueous solution. nih.govbezmialemscience.org UV detection is commonly employed, with the detection wavelength set to the absorption maximum of this compound. nih.gov For instance, a method for analyzing S-allyl cysteine, a related compound, used a C18 column with an acetonitrile:water mobile phase and UV detection at 254 nm. bezmialemscience.org The retention time of the this compound peak would be used for identification, and the peak area would be proportional to its concentration, allowing for quantification against a standard curve. bezmialemscience.org

Table 3: Example HPLC Method Parameters for Gallate Analysis

| Parameter | Condition | Reference |

| Column | C18, 5 µm, 4.6 x 150 mm | bezmialemscience.org |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) | bezmialemscience.org |

| Flow Rate | 1.0 mL/min | bezmialemscience.org |

| Detection | UV at 254 nm | bezmialemscience.org |

| Injection Volume | 20 µL | bezmialemscience.org |

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique for the analysis of this compound, offering advantages such as high sample throughput and cost-effectiveness. mdpi.com HPTLC is particularly useful for the simultaneous analysis of multiple samples. uni-giessen.de

For the analysis of this compound, a silica (B1680970) gel 60 F254 plate would typically be used as the stationary phase. nih.govresearchgate.net The mobile phase would be a mixture of solvents optimized to achieve good separation. For example, a mobile phase of toluene:ethyl acetate:formic acid:methanol has been used for the separation of gallic acid. nih.gov After development, the plate is dried, and the spots can be visualized under UV light. Quantification is performed by densitometry, measuring the absorbance of the spot at a specific wavelength. nih.govresearchgate.net The method can be validated according to ICH guidelines for linearity, precision, and accuracy. mdpi.com

Table 4: HPTLC Method Parameters for Gallic Acid Analysis

| Parameter | Condition | Reference |

| Stationary Phase | Silica gel 60 F254 | nih.gov |

| Mobile Phase | Toluene:Ethyl acetate:Formic acid:Methanol (3:4:0.8:0.7, v/v/v/v) | nih.gov |

| Detection | Densitometric scanning at 254 nm | nih.gov |

| Linearity Range (Gallic Acid) | 33.33–1666.66 ng/spot | nih.gov |

Advanced Mass Spectrometry for Molecular Identification

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for the molecular identification of compounds like this compound. When coupled with a chromatographic technique such as liquid chromatography (LC-MS) or gas chromatography (GC-MS), it provides both separation and structural information. semanticscholar.org

In the analysis of this compound, mass spectrometry can be used to determine its exact molecular weight and to obtain fragmentation patterns that are unique to its structure. This information is invaluable for confirming the identity of the compound. For instance, LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) has been used for the phenolic profiling of various samples, including the detection of gallic acid derivatives. mdpi.com The use of high-resolution mass spectrometry, such as quadrupole-time-of-flight (Q-TOF) MS, allows for very accurate mass measurements, further increasing the confidence in the identification of this compound. plos.org Hydrogen/deuterium exchange reactions in a mass spectrometer can also be used to differentiate between isomers of galloylated compounds. acs.org

Thermal and Morphological Analysis Techniques

Advanced characterization techniques are crucial for understanding the thermal stability and morphological features of this compound. Methods such as Thermogravimetric Analysis (TGA), X-ray Diffraction (XRD), and Scanning Electron Microscopy (SEM) provide valuable data on the material's properties.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is utilized to determine the thermal stability of gallate compounds. nih.gov TGA measures mass loss as a function of temperature in a controlled atmosphere. etamu.edu Studies on various gallate esters have demonstrated their high thermal stability. For instance, the thermal decomposition of several gallate esters, including ethyl, propyl, octyl, and lauryl gallate, was investigated. It was found that lower molecular weight gallates, such as ethyl and propyl gallate, decompose in multiple steps, whereas higher molecular weight gallates like lauryl gallate tend to decompose in a single step. nih.gov The decomposition temperatures (T20, corresponding to 20% weight loss) for these gallates were observed to be in the range of 273 to 318 °C. nih.gov This high thermal stability is a significant characteristic of gallate compounds. nih.gov

While specific TGA data for this compound is not extensively detailed in the provided context, the general behavior of gallate esters suggests that this compound would also exhibit considerable thermal stability. The thermal decomposition of some allyl methoxyarenesulphinates has been studied, indicating the complexity of thermal degradation pathways for allyl-containing compounds. rsc.org

X-ray Diffraction (XRD)

X-ray diffraction is a powerful technique for analyzing the crystalline structure of materials. The use of XRD has been mentioned in the characterization of various novel gallate and indate salts, confirming their crystalline nature. researchgate.net Although direct XRD studies on this compound are not detailed in the provided results, the technique is fundamental in determining the crystal structure of related compounds. For example, XRD has been employed to characterize the molecular structures of complexes derived from reactions involving allylic gallium. researchgate.net

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy provides high-resolution images of a sample's surface topography. In the context of this compound, SEM has been used to analyze the morphology of microspheres synthesized from it. One study showed that microspheres based on this compound, produced through a reversed-phase emulsion radical polymerization, appeared as micrometric particles, often grouped in large clusters. semanticscholar.orgmdpi.com The use of SEM is crucial for visualizing the size, shape, and surface features of such materials. filab.fr

Computational Chemistry for Structural and Energetic Insights

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the structural and energetic properties of molecules like this compound. These theoretical methods are routinely used to study the antioxidative nature of chemical compounds. acs.org

Density Functional Theory (DFT)

DFT calculations are a cornerstone of modern computational chemistry, enabling the investigation of electronic structure, reactivity, and thermodynamic properties. nih.gov For gallic acid and its derivatives, DFT has been used to benchmark properties like O-H bond dissociation enthalpies (BDEs) and ionization potentials (IP), which are critical for understanding their antioxidant activity. researchgate.netacs.org

Studies on alkyl gallates have employed DFT to explore the impact of alkyl chain length on their antioxidant potential. researchgate.net These calculations often use basis sets like B3LYP/6-311G(d,p) for geometry optimizations and may incorporate solvent effects to mimic physiological conditions. researchgate.net The insights gained from such studies help in the rational design of more potent antioxidant compounds. researchgate.net

While specific DFT studies exclusively on this compound are not extensively covered in the provided search results, the principles and methodologies are directly applicable. For instance, DFT has been used to study the reactivity of related allyl compounds like allyl mercaptan. mdpi.comnih.gov These studies calculate various thermodynamic and chemical activity descriptors to predict reactivity and stability. mdpi.comnih.gov It is suggested that the presence of a double bond in allyl compounds can influence their chemical behavior. mdpi.comnih.gov

Computational investigations into the mechanisms of reactions involving allylpalladium complexes have also demonstrated the power of DFT in elucidating complex reaction pathways and the structures of transient intermediates. rsc.org This highlights the capability of computational methods to provide a deep, molecular-level understanding that complements experimental findings.

Molecular Mechanisms and Biological Activities of Allyl Gallate Preclinical Studies

Mechanisms of Antioxidant Action

Allyl gallate's potent antioxidant activity is attributed to several interconnected mechanisms, primarily centered around its galloyl moiety, which is rich in hydroxyl groups.

The fundamental antioxidant action of phenolic compounds like this compound involves the neutralization of highly reactive free radicals. This is achieved through the donation of a hydrogen atom or an electron. The trihydroxy substitution on the phenyl ring of the gallate structure is crucial for this activity.

Two primary mechanisms describe this process:

Hydrogen Atom Transfer (HAT): In this one-step process, the phenolic hydroxyl group donates a hydrogen atom (both a proton and an electron) directly to a free radical, thereby neutralizing it. mdpi.comnih.gov The resulting gallate radical is significantly more stable due to the delocalization of the unpaired electron across the aromatic ring, which prevents it from initiating further radical chain reactions. researchgate.net Theoretical studies on the structurally similar propyl gallate have shown that it reacts predominantly through the HAT mechanism to scavenge peroxyl radicals in both aqueous and lipid environments. rsc.orgresearchgate.net Given the identical gallate head, this compound is presumed to operate via a similar pathway.

Single Electron Transfer-Proton Transfer (SET-PT): This is a two-step process. First, an electron is transferred from the gallate molecule to the free radical. This is followed by the transfer of a proton to neutralize the resulting charged species. The deprotonated form of the gallate is often involved in the initial electron transfer. researchgate.net While HAT is considered the main pathway for gallates like propyl gallate rsc.orgresearchgate.net, the SET-PT mechanism can also contribute, with the specific pathway being influenced by factors such as the solvent and the nature of the free radical. researchgate.net

The allyl group itself may also play a role in the radical scavenging activity, as has been demonstrated in other allyl-containing compounds like S-allylcysteine, where the allyl group significantly contributes to its ability to scavenge hydroxyl and peroxyl radicals. nih.gov

Transition metals, such as iron (Fe²⁺/Fe³⁺) and copper, can act as pro-oxidants by catalyzing the formation of highly reactive radicals like the hydroxyl radical (OH•) through Fenton-type reactions. nih.gov this compound can mitigate this effect by chelating these metal ions. Chelation involves the formation of stable complexes between the gallate molecule and the metal ion, sequestering the metal and rendering it catalytically inactive.

Beyond direct radical scavenging, this compound can bolster the cell's own defense mechanisms by upregulating endogenous antioxidant systems. A primary pathway for this action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govnih.gov

Under normal conditions, Nrf2 is kept inactive in the cytoplasm. However, upon exposure to oxidative stress or activators like certain phytochemicals, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). nih.gov This binding initiates the transcription of a wide array of protective genes, including those for antioxidant and detoxifying enzymes. youtube.com

Studies on related gallic acid esters have demonstrated this effect. For instance, ethyl gallate was shown to increase the levels of Nrf2, leading to the induction of Heme Oxygenase-1 (HO-1) in macrophage cell lines. nih.gov HO-1 is a critical enzyme that degrades pro-oxidant heme into biliverdin (B22007) (a potent antioxidant), free iron, and carbon monoxide, conferring significant cytoprotection against oxidative stress. nih.govscispace.com Similarly, epigallocatechin gallate (EGCG) has been shown to induce HO-1 expression through the Nrf2 pathway. mdpi.comresearchgate.net It is hypothesized that this compound activates these endogenous antioxidant defenses through a similar Nrf2-dependent mechanism.

Table 1: Key Endogenous Antioxidant Enzymes Modulated by Gallates

| Enzyme/System | Function | Postulated Effect of this compound |

|---|---|---|

| Nrf2 | Transcription factor that regulates the expression of antioxidant proteins. nih.gov | Activation, leading to increased synthesis of protective enzymes. |

| Heme Oxygenase-1 (HO-1) | Catalyzes the degradation of heme into biliverdin, iron, and carbon monoxide, providing antioxidant and anti-inflammatory effects. scispace.com | Upregulation via Nrf2 activation. nih.gov |

| Glutathione (B108866) S-transferases (GSTs) | Enzymes that detoxify harmful compounds by conjugating them with glutathione. youtube.com | Upregulation via Nrf2 activation. |

| NAD(P)H:quinone oxidoreductase 1 (NQO1) | A detoxifying enzyme that catalyzes the two-electron reduction of quinones, preventing the formation of reactive semiquinones. frontiersin.org | Upregulation via Nrf2 activation. |

Anti-inflammatory Signaling Pathways

Preclinical evidence suggests that this compound possesses anti-inflammatory properties, which are closely linked to its ability to modulate key signaling pathways that regulate the inflammatory response.

Inflammation is characterized by the production of signaling molecules called cytokines. Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are key mediators in the inflammatory cascade. nih.gov Overproduction of these cytokines is associated with chronic inflammatory conditions. nih.gov

The expression of pro-inflammatory cytokines is largely controlled by upstream signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.

NF-κB Signaling: The NF-κB pathway is a central regulator of inflammation. mdpi.com In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by inflammatory signals, a cascade of events leads to the activation of NF-κB, allowing it to move into the nucleus and switch on the genes for pro-inflammatory molecules, including TNF-α, IL-6, and IL-1β. researchgate.net Numerous polyphenols and gallates, such as EGCG, have been shown to inhibit the activation of the NF-κB pathway, thereby blocking the production of inflammatory mediators. nih.govnih.govuees.edu.ec this compound likely shares this mechanism of action.

MAPK Signaling: The MAPK family includes three major kinases: extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPK. These pathways are involved in cellular responses to stress and play a critical role in regulating the synthesis of inflammatory cytokines. mdpi.com For example, allyl isothiocyanate has been shown to exert anti-inflammatory effects by downregulating JNK phosphorylation, which in turn inhibits NF-κB and reduces TNF-α expression. nih.gov Preclinical studies on EGCG have also demonstrated its ability to inhibit ERK1/2 and p38 MAPK pathways. uees.edu.ecmdpi.com By modulating these MAPK cascades, this compound can interfere with the signaling that leads to an inflammatory state.

Table 2: Impact of Gallates on Anti-inflammatory Signaling Pathways

| Pathway/Molecule | Role in Inflammation | Effect of Gallate Compounds |

|---|---|---|

| NF-κB | Master transcriptional regulator of pro-inflammatory genes (TNF-α, IL-6, etc.). mdpi.comnih.gov | Inhibition of activation and nuclear translocation. nih.govnih.gov |

| TNF-α | Key pro-inflammatory cytokine. nih.gov | Decreased production. nih.gov |

| IL-6 | Pro-inflammatory cytokine involved in acute and chronic inflammation. nih.gov | Decreased production. researchgate.net |

| IL-1β | Potent pro-inflammatory cytokine. nih.gov | Decreased production. researchgate.net |

| ERK1/2 | MAPK pathway member often involved in cell proliferation and inflammation. mdpi.com | Inhibition of phosphorylation/activation. mdpi.com |

| JNK | Stress-activated MAPK pathway member that can regulate inflammatory responses. mdpi.com | Inhibition of phosphorylation/activation. nih.gov |

| p38 MAPK | Stress-activated MAPK pathway member that controls the synthesis of inflammatory cytokines. mdpi.com | Inhibition of phosphorylation/activation. mdpi.com |

Attenuation of Inflammatory Enzyme Expression (e.g., COX-2, iNOS)

Chronic inflammation is characterized by the sustained upregulation of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). COX-2 is a key enzyme in the biosynthesis of prostaglandins, which are lipid compounds that mediate inflammatory responses. Similarly, iNOS produces large quantities of nitric oxide, a signaling molecule that, in excess, contributes to inflammation and cellular damage.

Preclinical investigations into compounds structurally related to this compound have shown a capacity to suppress the expression of these enzymes. For instance, studies on various gallic acid derivatives demonstrate that they can inhibit the lipopolysaccharide (LPS)-induced expression of both iNOS and COX-2 in macrophage cell lines like RAW 264.7. nih.govnih.govresearchgate.netresearchgate.net The mechanism often involves the downregulation of transcription factors, such as nuclear factor-kappa B (NF-κB), which are pivotal in orchestrating the inflammatory gene expression program. nih.govresearchgate.net While direct experimental evidence on this compound is limited, the known anti-inflammatory properties of the gallate moiety suggest that it likely contributes to the attenuation of COX-2 and iNOS expression, a hypothesis that warrants further specific investigation.

Activation of Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a critical role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of a wide array of protective genes, including those for antioxidant enzymes.

Activation of the Nrf2 pathway is a recognized mechanism for many natural compounds in conferring cytoprotection. nih.govnih.govmdpi.comfrontiersin.org Preclinical studies have shown that various phytochemicals can activate this pathway, thereby enhancing the cell's capacity to neutralize reactive oxygen species and detoxify harmful substances. For example, compounds containing α,β-unsaturated carbonyl groups, which can be formed from allyl structures, are known to be potent activators of Nrf2. Although direct studies specifically demonstrating Nrf2 activation by this compound are not yet prevalent, its chemical structure suggests a potential to engage this critical protective pathway. Further research is necessary to confirm and detail the specific interactions between this compound and the components of the Nrf2 signaling cascade.

Preclinical Anticancer Mechanistic Studies (excluding human trials)

The potential of this compound as an anticancer agent has been explored in a variety of preclinical settings, focusing on its ability to modulate key pathways involved in cancer cell survival and proliferation.

Induction of Apoptosis in Cancer Cell Lines

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. A hallmark of many cancers is the evasion of apoptosis, allowing for uncontrolled cell growth. Research on gallic acid and its derivatives has consistently demonstrated the ability to induce apoptosis in various cancer cell lines. nih.govnih.govnih.gov

The induction of apoptosis by these compounds is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program. nih.govnih.gov For example, studies on related compounds have shown activation of initiator caspases like caspase-8 and caspase-9, as well as effector caspases like caspase-3. nih.govnih.gov This activation leads to the cleavage of essential cellular proteins and ultimately, cell death. While direct studies on this compound are emerging, the established pro-apoptotic activity of the gallate chemical family suggests this is a primary mechanism of its anticancer effects.

Inhibition of Cancer Cell Proliferation and Viability

A fundamental characteristic of cancer is rampant cell proliferation. Preclinical studies have investigated the capacity of gallic acid derivatives to inhibit the growth and reduce the viability of cancer cells. These effects are typically dose-dependent and have been observed across a range of cancer cell lines.

The inhibitory concentration (IC50), which is the concentration of a compound required to inhibit a biological process by 50%, is a standard measure of efficacy. While specific IC50 values for this compound are still being broadly established, data from closely related gallate esters provide insight into its potential potency.

| Compound | Cancer Cell Line | IC50 Value (µM) | Exposure Time (h) |

|---|---|---|---|

| Gallic Acid | OVCAR-3 (Ovarian) | 15.13 ± 0.53 | 72 |

| Gallic Acid | A2780/CP70 (Ovarian) | 22.81 ± 0.56 | 72 |

| Methyl Gallate | HeLa (Cervical) | ~33.1 (11.00 µg/mL) | 72 |

Data for Gallic Acid from a study on ovarian cancer cells. nih.gov Data for Methyl Gallate from a study on cervical cancer cells. nih.gov The table demonstrates the antiproliferative activity of compounds structurally similar to this compound.

Specific Molecular Target Interactions (e.g., Bcl-XL inhibition)

To exert their effects, many anticancer compounds interact with specific molecular targets within the cell. The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of apoptosis, with some members promoting cell death (e.g., Bax, Bak) and others inhibiting it (e.g., Bcl-2, Bcl-xL). Overexpression of anti-apoptotic proteins like Bcl-xL is a common mechanism by which cancer cells resist apoptosis. nih.govnih.govresearchgate.netrsc.org

In silico docking studies have been performed to predict the interaction between this compound and the anti-apoptotic protein Bcl-xL. researchgate.net These computational models simulate the binding of a ligand (this compound) to the active site of a protein receptor (Bcl-xL). The results of such studies are often expressed as a binding affinity or binding energy, with lower values indicating a more stable interaction. These analyses have suggested that this compound can fit into the binding pocket of Bcl-xL, potentially disrupting its function and thereby promoting apoptosis. researchgate.net

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|---|

| This compound | Bcl-xL | -6.2 | Phe97, Phe105, Arg139, Leu194, Tyr195 |

This table presents in silico data from a molecular docking study, indicating a favorable binding affinity between this compound and the Bcl-xL protein. researchgate.net

Effects on Cell Cycle Progression

The cell cycle is a tightly regulated series of events that leads to cell division. Cancer cells often have dysregulated cell cycles, leading to uncontrolled proliferation. A common strategy in cancer therapy is to induce cell cycle arrest, which can halt proliferation and, in some cases, lead to apoptosis.

Studies on gallic acid have shown that it can induce cell cycle arrest at the G2/M phase in various cancer cell lines. nih.govnih.govmdpi.commdpi.comresearchgate.net This arrest prevents the cells from entering mitosis and dividing. The mechanism often involves the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). For instance, gallic acid has been shown to decrease the levels of Cyclin B1 and Cdk1 (also known as Cdc2), which are essential for the G2/M transition. nih.gov Given these findings, it is plausible that this compound exerts similar effects on cell cycle progression, representing another facet of its potential anticancer activity.

Modulation of Cell Migration and Invasion

Preclinical studies indicate that gallic acid and its derivatives can modulate cell migration and invasion, key processes in cancer metastasis. While direct studies on this compound are limited, research on related compounds like gallic acid (GA) and methyl gallate (MG) provides insight into the potential mechanisms.

Gallic acid has been shown to suppress the migration and invasion of various cancer cells, including human prostate and ovarian cancer cells. nih.govnih.gov The proposed mechanism involves the inhibition of signaling pathways that regulate matrix metalloproteinases (MMPs), enzymes crucial for degrading the extracellular matrix, a necessary step for cell invasion. nih.govnih.gov Specifically, GA has been found to downregulate the expression and activity of MMP-2 and MMP-9. nih.govnih.gov This downregulation is mediated through the suppression of various signaling pathways, including JNK1, Akt/ERK, and PI3K/AKT. nih.govnih.gov

Similarly, methyl gallate has been demonstrated to inhibit the migration and invasion of hepatocellular carcinoma cells in a time- and dose-dependent manner. nih.gov This inhibition was associated with a significant reduction in the expression of MMP-2 and MMP-9. nih.gov Another gallate-containing compound, epigallocatechin-3-gallate (EGCG), also effectively suppresses the migration and invasion of renal and pancreatic cancer cells by downregulating MMP-2 and MMP-9. mdpi.comresearchgate.net Given that this compound shares the core galloyl structure, it is plausible that it exerts similar inhibitory effects on cell migration and invasion by targeting MMPs and their regulatory pathways.

Enzyme Inhibition Profiles

Octyl gallate has been identified as a potent inhibitor of soybean lipoxygenase-1, exhibiting a half-maximal inhibitory concentration (IC50) of 1.3 µM. nih.gov The inhibition is a slow and reversible process. nih.gov Kinetic analysis using Lineweaver-Burk plots revealed that octyl gallate acts as a competitive inhibitor of the enzyme. nih.gov The inhibition constant (Ki) for this interaction was determined to be 0.54 µM. nih.gov Competitive inhibition suggests that the inhibitor molecule binds to the active site of the enzyme, preventing the substrate from binding. Lipoxygenases are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, and their inhibition is a target for anti-inflammatory therapies. nih.gov The ability of octyl gallate to competitively inhibit LOX suggests that other alkyl gallates, potentially including this compound, may share this mechanism.

Alpha-glucosidase inhibitors are a class of therapeutic agents used to manage hyperglycemia by delaying carbohydrate digestion. frontiersin.org Natural products, particularly phenolic compounds, have been extensively studied for their potential to inhibit this enzyme. rsc.org

Studies on green tea catechins have shown that gallate catechins, such as epigallocatechin gallate (EGCG) and epicatechin gallate (ECg), are particularly potent inhibitors of alpha-glucosidase. researchgate.netnih.gov The presence of the gallate moiety is significantly correlated with higher inhibitory activity. researchgate.net For instance, the IC50 values for the inhibition of α-amylase and α-glucosidase by EGCG in mixed-type manners were reported as 45.30 ± 0.22 and 4.03 ± 0.01 μg/ml, respectively. frontiersin.org The inhibition is often concentration-dependent. frontiersin.org Although specific IC50 values for this compound are not documented in the reviewed literature, the strong inhibitory action of other gallate-containing molecules suggests that this compound likely possesses alpha-glucosidase inhibitory activity. The mechanism for related compounds involves binding to amino acid residues in the enzyme, leading to changes in its conformation and reduced activity. frontiersin.org

Inhibition of pancreatic lipase (B570770) is a key strategy for the management of obesity, as this enzyme is crucial for the digestion of dietary fats. nih.govnih.gov Several natural compounds, including gallic acid derivatives, have demonstrated significant inhibitory effects on this enzyme.

Flavan-3-ol (B1228485) monogallate esters like (-)-epigallocatechin-3-O-gallate (EGCG) and flavan-3-ol digallate esters have shown potent pancreatic lipase inhibition with IC50 values of 0.349 µM and 0.098 µM, respectively. nih.gov In contrast, nonesterified flavan-3-ols were found to be inactive. nih.gov This highlights the importance of the gallate group for inhibitory activity. Other studies have reported IC50 values for various C-glycosidic flavones against pancreatic lipase, with values ranging from 18.5 ± 2.6 to 50.5 ± 3.9 µM. mdpi.com While a specific IC50 value for this compound was not found, the consistent and potent inhibition observed across a range of galloyl esters suggests its potential as a pancreatic lipase inhibitor.

| Compound/Extract | Reported IC50 Value | Source |

|---|---|---|

| (-)-epigallocatechin-3-O-gallate (EGCG) | 0.349 µM | nih.gov |

| (-)-epigallocatechin-3,5-digallate | 0.098 µM | nih.gov |

| Oolonghomobisflavan A | 0.048 µM | nih.gov |

| Luteolin 6-C-b-D-boivinopyranoside | 18.5 ± 2.6 µM | mdpi.com |

p-Hydroxybenzoate hydroxylase (PHBH) is a flavoprotein monooxygenase that catalyzes the conversion of p-hydroxybenzoate to 3,4-dihydroxybenzoate. core.ac.uk Gallic acid and its esters have been evaluated as inhibitors of this enzyme.

Studies on recombinant PHBH from Pseudomonas aeruginosa showed that galloyl esters can be potent inhibitors. core.ac.uk For example, n-dodecyl gallate (DG) and (-)-epigallocatechin-3-O-gallate (EGCG) exhibited the most potent inhibition with IC50 values of 16 µM for both compounds. core.ac.uk In contrast, gallic acid itself was not a significant inhibitor (IC50 >250 µM). core.ac.uk

Kinetic studies revealed that both DG and EGCG inhibited PHBH in a non-competitive manner, with Ki values of 18.1 µM and 14.0 µM, respectively. core.ac.uk The mechanism of inhibition is believed to be twofold: specific binding of the gallate molecule to the enzyme and scavenging of reactive oxygen species that are necessary for the monooxygenase reaction. core.ac.uk The hydrophobicity of the alkyl side chain of the gallate ester plays an important role in the inhibition of this flavoenzyme. core.ac.uk

Antimicrobial and Antibiofilm Properties

Alkyl gallates, including this compound, are known to possess significant antimicrobial and antibiofilm properties. nih.gov Their effectiveness is often related to the length of the alkyl chain, with longer chains generally showing stronger effects. nih.govnih.gov

These compounds demonstrate activity against a range of microorganisms. nih.gov The antimicrobial mechanism of alkyl gallates is multifaceted, involving the alteration and damage of the microbial cell membrane, suppression of the synthesis of the extracellular polymeric matrix, and inhibition of quorum-sensing signaling. nih.govnih.gov

Alkyl gallates are also effective in preventing biofilm development and can help eradicate mature biofilms. nih.govnih.gov Their activity against biofilm formation often occurs at concentrations below the minimum inhibitory concentration (MIC) required to kill planktonic bacteria. nih.govnih.gov Furthermore, combining alkyl gallates with conventional antimicrobials can produce a synergistic effect, potentially helping to overcome microbial resistance. nih.govnih.gov For example, methyl gallate has been shown to act synergistically with streptomycin (B1217042) against Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.net

| Alkyl Gallate | Microorganism | Reported MIC (µg/mL) | Source |

|---|---|---|---|

| Methyl Gallate | Xanthomonas citri subsp. citri | 62.5 | asm.org |

| Propyl Gallate | Carnobacterium divergens | >4600 | researchgate.net |

| Propyl Gallate | Leuconostoc carnosum | >4600 | researchgate.net |

| Nonyl Gallate | Methicillin-resistant Staphylococcus aureus (MRSA) | 15.6 (MIC90) | nih.gov |

| Decyl Gallate | Methicillin-sensitive Staphylococcus aureus (MSSA) | 15.6 (MIC90) | nih.gov |

| Undecyl Gallate | Xanthomonas citri subsp. citri | 15.6 | asm.org |

Inhibition of Bacterial Biofilm Formation

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces and are notoriously resistant to antimicrobial agents. Alkyl gallates, including compounds structurally similar to this compound, have demonstrated the capacity to inhibit biofilm development. researchgate.netnih.gov The antibiofilm activity of these molecules is often attributed to the suppression of EPS synthesis and interference with microbial attachment, key initial steps in biofilm formation. nih.gov

The length of the alkyl chain in gallate esters can influence their antibiofilm efficacy. nih.gov For instance, studies on various alkyl gallates have shown that their ability to prevent biofilm formation occurs at concentrations below those that inhibit bacterial growth (sub-MIC levels). nih.gov This suggests that the mechanism is not simply due to bactericidal activity but rather a more specific interference with the processes governing biofilm development.

Research on a range of alkyl gallates has revealed that compounds like ethyl gallate and propyl gallate can inhibit biofilm formation in Pseudomonas aeruginosa by antagonizing quorum sensing (QS) receptors, which are crucial for biofilm maturation. nih.gov

| Compound | Bacterial Strain | Key Findings | Reference |

|---|---|---|---|

| Ethyl gallate, Propyl gallate, Butyl gallate | Pseudomonas aeruginosa | Inhibited biofilm formation without affecting cell viability. | nih.gov |

| Gallic Acid | Pseudomonas aeruginosa | Inhibited biofilm formation when introduced prior to biofilm initiation. | nih.gov |

| Methyl Gallate | Pseudomonas aeruginosa | Prevented biofilm formation by interfering with swarming motility. | nih.gov |

Impact on Microbial Cell Membrane Integrity

The bacterial cell membrane is a critical barrier that maintains cellular homeostasis and is a primary target for antimicrobial compounds. Gallic acid and its alkyl esters have been shown to disrupt the integrity of this membrane. nih.gov The proposed mechanism involves altering the hydrophobicity of the cell membrane, which can lead to the formation of pores and subsequent leakage of intracellular components. nih.gov

Studies on octyl gallate, a longer-chain alkyl gallate, have demonstrated its ability to damage the bacterial cell wall and increase membrane permeability in both Escherichia coli and Staphylococcus aureus. nih.govwhiterose.ac.uk This disruption of the membrane barrier is a key aspect of its bactericidal action. nih.govwhiterose.ac.uk The lipophilic nature of the alkyl chain is thought to facilitate the interaction of these compounds with the lipid bilayer of the bacterial membrane. whiterose.ac.uk

For gallic acid, its combination with chitosan, a biopolymer, has been shown to destroy bacterial cell membranes and increase their permeability. nih.gov This suggests that the gallate moiety plays a crucial role in interacting with and disrupting the membrane structure.

| Compound | Bacterial Strain | Key Findings on Membrane Integrity | Reference |

|---|---|---|---|

| Gallic Acid | General | Changes the hydrophobicity of cell membranes, leading to pore formation. | nih.gov |

| Octyl Gallate | E. coli, S. aureus | Damages the cell wall and increases membrane permeability. | nih.govwhiterose.ac.uk |

| Gallic Acid-grafted-Chitosan | Gram-positive and Gram-negative bacteria | Destroys cell membranes and increases their permeability. | nih.gov |

Interference with Quorum Sensing Systems

Quorum sensing (QS) is a system of cell-to-cell communication that bacteria use to coordinate gene expression based on population density. This system regulates various processes, including virulence factor production and biofilm formation. nih.govmdpi.com Interference with QS is a promising strategy for controlling bacterial infections without exerting direct bactericidal pressure, which may reduce the development of resistance. mdpi.com

Alkyl gallates have been identified as potent inhibitors of QS. nih.gov For example, in Pseudomonas aeruginosa, a well-studied model for QS, ethyl gallate, propyl gallate, and butyl gallate have been shown to antagonize the QS receptors LasR and RhlR. nih.gov By blocking these receptors, the compounds prevent the binding of signaling molecules, thereby disrupting the entire QS cascade. nih.gov

Methyl gallate has also been shown to affect QS in P. aeruginosa by down-regulating the expression of several QS-regulatory genes in a concentration-dependent manner. nih.gov This interference with the genetic regulation of QS further underscores the potential of alkyl gallates as anti-virulence agents. The inhibition of QS by these compounds leads to a reduction in the production of virulence factors such as elastase, protease, and pyocyanin, which are crucial for the pathogenicity of P. aeruginosa. nih.govnih.gov

| Compound | Bacterial Strain | Mechanism of QS Interference | Reference |

|---|---|---|---|

| Ethyl gallate, Propyl gallate, Butyl gallate | Pseudomonas aeruginosa | Antagonizes the QS receptors LasR and RhlR. | nih.gov |

| Methyl Gallate | Pseudomonas aeruginosa | Down-regulates the expression of QS-regulatory genes. | nih.gov |

| Gallic Acid | Chromobacterium violaceum | Exhibits inhibitory effects on quorum sensing. | nih.gov |

Structure Activity Relationship Sar Investigations and Computational Studies

Influence of the Allyl Moiety on Bioactivity

The allyl group, a substituent with the formula −CH₂−HC=CH₂, plays a crucial role in the bioactivity of allyl gallate. wikipedia.org This moiety consists of a methylene (B1212753) bridge attached to a vinyl group. wikipedia.org The reactivity of the allyl group is a key aspect of its influence. Allylic C-H bonds are approximately 15% weaker than standard C-H bonds, rendering them more reactive. wikipedia.org This enhanced reactivity is a feature shared with benzylic groups. wikipedia.org

The presence of the allyl group can significantly impact how the molecule interacts with biological targets. For instance, in studies comparing various gallic acid esters, the addition of an allyl group has been shown to enhance binding to proteins. innovareacademics.inresearchgate.net The allyl moiety can participate in hydrophobic interactions within the binding pockets of proteins, contributing to a more stable ligand-target complex. innovareacademics.inresearchgate.net Computational studies suggest that the allylic hydrogens may be as susceptible to abstraction as phenolic hydrogens, a factor that could be significant in the compound's antioxidant mechanisms. researchgate.net The electronic interactions between substituents and the allyl moiety can influence the structure, stability, and reactivity of the entire molecule. rsc.org The free allyl group also presents a site for potential future chemical modifications. acs.org

Role of the Gallate Core and Phenolic Hydroxyl Groups in Efficacy

The gallate core, characterized by a benzene (B151609) ring substituted with three hydroxyl (-OH) groups, is fundamental to the efficacy of this compound. The number and position of these phenolic hydroxyl groups are directly correlated with the antioxidant and antimicrobial effectiveness of polyphenolic compounds. mdpi.com These hydroxyl groups are capable of donating a hydrogen atom to neutralize free radicals, thereby forming a more stable phenoxyl radical and interrupting oxidative chain reactions. mdpi.com

The antioxidant capacity of gallate-containing compounds, or gallotannins, often increases proportionally with the number of galloyl moieties. nih.gov The galloyl group is also known to increase the molecule's hydrophobicity and its affinity for lipid bilayers. mdpi.com In many biologically active polyphenols, the galloyl moiety serves as an anchor, binding the molecule into the cleft of target proteins through interactions involving its hydroxyl groups. mdpi.com This anchoring role often explains why galloylated compounds exhibit higher activity compared to their non-galloylated counterparts. mdpi.com The high electron density of the phenolic ring system further facilitates these interactions and is central to the molecule's ability to function as an effective antioxidant. mdpi.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a ligand, such as this compound, and a biological target, typically a protein. innovareacademics.innih.gov Docking predicts the preferred orientation and binding affinity of the ligand, while MD simulations assess the stability of the resulting complex over time. innovareacademics.innih.gov

A key in silico study investigated the interaction of this compound and other gallic acid analogs with the anti-apoptotic protein Bcl-XL, a target in cancer research. researchgate.netinnovareacademics.in The results showed that this compound binds more strongly to the active site of Bcl-XL than gallic acid itself. researchgate.netinnovareacademics.in The binding affinity is quantified by the free energy of binding (ΔG), where a more negative value indicates a stronger interaction. innovareacademics.in this compound demonstrated a lower ΔG and a greater predicted inhibition constant (pKi) compared to the parent compound, gallic acid. innovareacademics.in

The interactions observed in the docking simulations between this compound and Bcl-XL were primarily hydrophobic, involving the allyl side chain, along with hydrogen bonds. innovareacademics.inresearchgate.net In contrast, dithis compound showed fewer types of interactions, suggesting a specific and advantageous role for the single allyl group in this context. innovareacademics.in

MD simulations can further validate these docking results by examining the stability of the ligand-protein complex. nih.gov Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated to assess the complex's stability and the flexibility of its components throughout the simulation. nih.gov

| Compound | Binding Energy (ΔG) (kcal/mol) | Predicted Inhibition Constant (pKi) (µM) |

|---|---|---|

| Gallic Acid | -5.69 | 29.28 |

| Propyl gallate | -6.42 | 4.97 |

| This compound | -6.44 | 4.72 |

| Benzyl gallate | -6.52 | 4.01 |

| Phenylethyl gallate | -6.72 | 2.71 |

| Dithis compound | -6.95 | 1.68 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. jocpr.commedcraveonline.com The goal of QSAR is to develop a predictive model that can estimate the activity of new, unsynthesized molecules. medcraveonline.com

The development of a QSAR model involves several steps. medcraveonline.com First, a dataset of compounds with known activities is compiled. nih.gov Then, a wide range of molecular descriptors—numerical values that quantify various aspects of a molecule's physicochemical properties (e.g., steric, electronic, topological)—are calculated for each compound. nih.gov Using statistical techniques like multiple linear regression (MLR), an equation is generated that best correlates the descriptors with the observed activity. mdpi.com

A robust QSAR model must be rigorously validated to ensure its predictive power. jocpr.com While specific QSAR models focused exclusively on this compound were not identified in the surveyed literature, such a model could be developed for a series of gallate derivatives. This model could help identify the key structural features that enhance a particular biological activity, thereby guiding the design of more potent analogs.

In Silico Predictions of Pharmacological Activity

In silico studies use computer simulations to predict the pharmacological properties of a compound, including its potential therapeutic effects and its behavior in a biological system. innovareacademics.inpharmascigroup.us These predictive methods are crucial in the early stages of drug discovery for screening and prioritizing candidate molecules. jocpr.com

Molecular docking studies provide a direct in silico prediction of pharmacological activity. The previously mentioned docking analysis of this compound against the Bcl-XL receptor predicted that the compound is a potential inhibitor of this anti-apoptotic protein. innovareacademics.ininnovareacademics.in Based on its strong binding affinity and favorable interactions, researchers predicted that this compound could act as an agent to promote apoptosis in cancer cells. innovareacademics.in

Another common in silico prediction involves assessing a compound's "drug-likeness" using criteria such as Lipinski's Rule of Five. researchgate.net This rule predicts that poor absorption or permeation is more likely when a molecule violates certain thresholds for molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. researchgate.net An analysis of this compound showed that it satisfies Lipinski's criteria, suggesting it possesses drug-like physicochemical properties. innovareacademics.inresearchgate.net

| Property | Value | Lipinski's Rule of Five (Threshold) |

|---|---|---|

| Molecular Weight | 210.05 | ≤ 500 |

| LogP (Lipophilicity) | 1.64 | ≤ 5 |

| Hydrogen Bond Donors | 3 | ≤ 5 |

| Hydrogen Bond Acceptors | 5 | ≤ 10 |

Biochemical Interactions and Cellular Pathway Modulation Preclinical Context

Interactions with Biomolecules (e.g., Proteins, Enzymes, DNA)

Allyl gallate and its structural analogs have been shown to interact with various biomolecules, which is a key aspect of their mechanism of action. In silico docking studies have revealed that this compound can bind to the anti-apoptotic protein Bcl-XL. researchgate.net This interaction is considered significant as the Bcl-2 family of proteins are crucial regulators of apoptosis, and their inhibition can lead to programmed cell death, a process often dysregulated in cancer. researchgate.net The binding affinity of this compound to Bcl-XL was found to be stronger than that of gallic acid itself, suggesting that the allyl group enhances this interaction. researchgate.net

Table 1: In Silico Docking Analysis of Gallic Acid Analogs with Bcl-XL Receptor

| Compound | Molecular Weight | Number of Hydrogen Bonds | Lipinski's Rule of 5 Violations | Binding Energy (kcal/mol) |

|---|---|---|---|---|

| Gallic acid | 170.02 | 4 | 0 | -4.55 |

| Propyl gallate | 212.07 | 3 | 0 | -5.86 |

| Benzyl gallate | 246.05 | 3 | 0 | -6.25 |

| This compound | 210.05 | 3 | 0 | -5.64 |

| Dithis compound | 250.08 | 2 | 0 | -6.74 |

Data sourced from in silico docking studies. researchgate.net

Furthermore, related polyphenolic compounds, such as epigallocatechin-3-gallate (EGCG), have been shown to interact directly with DNA methyltransferases (DNMTs). nih.govfrontiersin.org EGCG is a competitive inhibitor of DNMT activity, and this inhibition can lead to the reactivation of genes that have been silenced by hypermethylation, a common epigenetic alteration in cancer cells. nih.gov Molecular modeling suggests that the gallate moiety is crucial for this inhibitory activity, forming hydrogen bonds within the catalytic pocket of the enzyme. nih.govfrontiersin.org While direct studies on this compound's interaction with DNMT are limited, the shared gallate structure suggests a potential for similar interactions. The interaction of polyphenols is not limited to enzymes; they can also bind to other proteins and even DNA, thereby influencing a wide range of cellular processes. mdpi.comresearchgate.net

Intracellular Signaling Cascade Regulation

This compound and related compounds can modulate various intracellular signaling cascades, which are complex pathways that transmit signals from the cell surface to the nucleus, ultimately regulating gene expression and cellular responses.

One of the key pathways affected is the Nuclear Factor-kappa B (NF-κB) signaling pathway . researchgate.netnih.gov NF-κB is a transcription factor that plays a central role in inflammation and cell survival. nih.govnih.gov In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. nih.gov Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of target genes. nih.govnih.gov Studies on gallic acid derivatives have shown that they can inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory mediators. researchgate.net For instance, octyl and heptyl gallate have been demonstrated to decrease the pro-inflammatory factor COX-2 through the NF-κB pathway. researchgate.net

Another critical signaling pathway modulated by similar compounds is the Mitogen-Activated Protein Kinase (MAPK) pathway . nih.govnih.govspandidos-publications.com The MAPK cascade is involved in regulating a wide array of cellular processes including proliferation, differentiation, and apoptosis. nih.govnih.gov It consists of several sub-pathways, such as the ERK, JNK, and p38 pathways. nih.gov Dysregulation of MAPK signaling is a common feature in various diseases, including cancer. nih.gov Some studies have indicated that certain polyphenols and allyl-containing compounds can inhibit the MAPK signaling pathway, which may contribute to their anti-proliferative effects. nih.govnih.gov For example, S-allylmercaptocysteine (SAMC), an organosulfur compound, has been shown to induce apoptosis in cancer cells through the modulation of the MAPK pathway. spandidos-publications.com

Table 2: Key Signaling Pathways Modulated by this compound and Related Compounds

| Signaling Pathway | Key Functions | Effect of Modulation by Related Compounds |

|---|---|---|

| NF-κB | Inflammation, cell survival, immune response | Inhibition of activation, leading to reduced pro-inflammatory gene expression. researchgate.netresearchgate.net |

| MAPK | Cell proliferation, differentiation, apoptosis | Inhibition of pathway components, contributing to anti-proliferative and pro-apoptotic effects. nih.govnih.govspandidos-publications.com |

Redox State Modulation within Cellular Systems

The balance between oxidants and antioxidants, known as the redox state, is crucial for normal cellular function. mdpi.comjneurology.com An imbalance leading to an excess of reactive oxygen species (ROS) results in oxidative stress, which can damage cellular components like lipids, proteins, and DNA. jneurology.com

This compound, containing a gallate moiety, is expected to possess antioxidant properties. Gallic acid and its derivatives are well-known for their ability to scavenge free radicals and reduce oxidative stress. mdpi.comresearchgate.net This antioxidant activity is largely attributed to the hydroxyl groups on the gallic acid structure. researchgate.net The mechanism of action involves neutralizing free radicals, thereby preventing them from causing cellular damage. mdpi.com

Furthermore, compounds with allyl groups, such as those found in garlic, can influence cellular redox homeostasis by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. nih.govthieme-connect.com Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to oxidative stress or certain phytochemicals, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of protective enzymes like heme oxygenase-1 (HO-1), glutathione (B108866) S-transferases (GSTs), and NAD(P)H:quinone oxidoreductase 1 (NQO1). mdpi.comnih.gov

The modulation of the cellular redox state by compounds like this compound is a complex process that can involve both direct antioxidant activity (free radical scavenging) and indirect antioxidant effects through the activation of signaling pathways like Nrf2. nih.govrsc.org For instance, propyl gallate has been shown to attenuate oxidative stress-induced activation of phospholipase D in endothelial cells. nih.gov This demonstrates the ability of gallates to interfere with redox-sensitive signaling events. nih.gov

Table 3: Mechanisms of Redox State Modulation

| Mechanism | Description | Key Molecules/Pathways Involved |

|---|---|---|

| Direct Antioxidant Activity | Direct scavenging of reactive oxygen species (ROS) and other free radicals. | Hydroxyl groups of the gallate moiety. researchgate.net |

| Indirect Antioxidant Activity | Upregulation of endogenous antioxidant defense systems. | Activation of the Nrf2-ARE pathway, leading to increased expression of antioxidant enzymes (e.g., HO-1, GSTs, NQO1). nih.govnih.gov |

| Modulation of Redox Signaling | Interference with cellular signaling pathways that are sensitive to the redox state. | Attenuation of oxidant-induced enzyme activation (e.g., phospholipase D). nih.gov |

Emerging Research Directions and Future Perspectives Excluding Clinical Trials

Development of Novel Allyl Gallate-Based Bioactive Agents

Researchers are actively designing and synthesizing new derivatives of this compound to enhance its inherent biological activities. By modifying its chemical structure, scientists aim to create more potent and selective agents for various research applications.

One area of focus is the development of structural analogs. For instance, in silico docking studies have shown that this compound and its analogs, such as dithis compound, demonstrate strong binding affinity to the anti-apoptotic protein Bcl-XL, which is a significant target in cancer research. innovareacademics.inresearchgate.net These computational models suggest that modifying gallic acid through esterification with an allyl group can increase hydrophobicity, potentially leading to more effective interactions with protein binding sites. innovareacademics.in The design of these new analogs is a key step in identifying potential lead compounds for further investigation. innovareacademics.inresearchgate.net

Beyond cancer research, the synthesis of novel derivatives extends to other areas. For example, the creation of O-allylchalcones and flavone (B191248) derivatives incorporating allylic substitutions has been explored for their potential antimicrobial and antioxidant activities. researchgate.netresearchgate.net Similarly, the synthesis of C4 and C8-modified derivatives of catechin (B1668976) gallate and epicatechin gallate has been undertaken to screen for enhanced anticancer properties. acs.org These synthetic efforts are crucial for building libraries of new compounds with potentially improved biological profiles.

| Derivative Class | Research Focus | Potential Application | Source |

|---|---|---|---|

| Gallic Acid Analogs (e.g., Dithis compound) | In silico docking studies, Bcl-XL inhibition | Anticancer research | innovareacademics.inresearchgate.net |

| O-allylchalcones and Flavone Derivatives | Antimicrobial and antioxidant activity screening | Antimicrobial and antioxidant research | researchgate.netresearchgate.net |

| C4 and C8-Modified Catechin Gallate Derivatives | Anticancer activity screening | Anticancer research | acs.org |

Integration with Advanced Delivery Systems for Targeted Research

A significant challenge in harnessing the full potential of bioactive compounds like this compound is ensuring their effective delivery to target sites within a biological system. To address this, researchers are exploring the integration of this compound and its derivatives with advanced delivery systems, particularly nanoencapsulation technologies. researchgate.netfrontiersin.org These systems are designed to protect the compound from degradation, improve its stability, and facilitate targeted release. researchgate.net

Various nanoencapsulation techniques are being investigated, including:

Nanoliposomes: These are lipid-based vesicles that can encapsulate both hydrophilic and hydrophobic compounds, offering good biocompatibility. ije.ir

Polymeric Nanoparticles: These can be formulated from biodegradable polymers like polylactic-co-glycolic acid (PLGA) and can be surface-modified for targeted delivery. mdpi.commdpi.com

Spray Drying and Fluid Bed Coating: These are established methods for creating microcapsules and can be adapted for heat-sensitive compounds. unibas.itnih.govresearchgate.net

Emulsification and Coacervation: These techniques are used to create nanoemulsions and microcapsules, respectively, and are suitable for a range of bioactive ingredients. ije.irnih.govmdpi.com

Microspheres based on this compound have been synthesized through reversed-phase emulsion radical polymerization. mdpi.com This process creates small, spherical particles that can potentially be used as delivery vehicles. mdpi.com The characterization of these microspheres has shown average particle diameters in the micrometer range. mdpi.com The development of such delivery systems is crucial for advancing the in-vitro and in-vivo study of this compound's biological effects.

| Delivery System | Description | Key Advantages | Source |

|---|---|---|---|

| Nanoliposomes | Lipid-based vesicles | Biocompatible, can encapsulate various compounds | ije.ir |

| Polymeric Nanoparticles | Made from biodegradable polymers (e.g., PLGA) | Can be surface-modified for targeting | mdpi.commdpi.com |

| Spray Drying | Atomizes a solution into a hot chamber to form powder | Economical and flexible for producing powders | unibas.itnih.govresearchgate.net |

| Emulsification | Creates a stable mixture of two immiscible liquids | Suitable for oil-soluble compounds | ije.irnih.gov |

| This compound-based Microspheres | Synthesized via reversed-phase emulsion radical polymerization | Potential as a direct delivery vehicle | mdpi.com |

High-Throughput Screening and Omics Approaches in Discovery

To accelerate the discovery of new bioactive agents based on this compound, researchers are increasingly turning to high-throughput screening (HTS) and "omics" technologies. HTS allows for the rapid testing of large libraries of chemical compounds against specific biological targets. nih.gov This approach is instrumental in identifying promising candidates from a vast pool of synthesized this compound derivatives. frontiersin.org

In conjunction with HTS, omics approaches such as metabolomics and transcriptomics provide a comprehensive view of the molecular mechanisms underlying a compound's activity. mdpi.com By analyzing the changes in metabolites and gene expression in response to treatment with this compound or its analogs, scientists can gain insights into the pathways and cellular processes affected. mdpi.com For example, studies on other polyphenols have used these techniques to understand their effects on cellular metabolism and gene regulation. mdpi.com This detailed molecular information is invaluable for optimizing the design of new bioactive agents and understanding their mode of action.

Computational tools, including in silico screening and molecular docking, are also integral to this discovery process. innovareacademics.innih.gov These methods allow for the virtual screening of compound libraries and the prediction of their binding affinity to target proteins, helping to prioritize which derivatives to synthesize and test in the lab. innovareacademics.innih.gov

Exploration of Synergistic Effects with Other Bioactive Compounds

There is growing interest in exploring the synergistic effects of this compound when combined with other bioactive compounds. journal-jop.org Synergism occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. nih.gov This approach could lead to more effective outcomes in various research models.

Studies have investigated the antioxidant interactions between various polyphenols and other compounds. For instance, research on gallate esters has shown synergistic antioxidant activities when combined with α-tocopherol in oil-in-water emulsions. researchgate.net Similarly, the antioxidant interactions between S-allyl-L-cysteine and various polyphenols have been studied, revealing both synergistic and antagonistic effects depending on the specific combination and the assay used. semanticscholar.org

The potential for synergistic effects is not limited to antioxidant activity. Research into the combination of phytochemicals for antimicrobial applications has also been a focus. journal-jop.orgnih.gov For example, garlic-derived compounds like allyl alcohol have been studied in combination with other agents to assess their combined antifungal and anti-yeast effects. nih.gov Investigating the synergistic potential of this compound with other natural compounds could open up new avenues for research and development. springermedicine.com

| Compound Combination | Observed Effect | Research Area | Source |

|---|---|---|---|

| Gallate esters (propyl, octyl, dodecyl gallate) + α-tocopherol | Synergistic antioxidant activity | Antioxidant research in emulsions | researchgate.net |

| S-allyl-L-cysteine + various polyphenols (e.g., caffeic acid) | Synergistic and antagonistic antioxidant effects | Antioxidant interaction studies | semanticscholar.org |

| Garlic oil + allyl alcohol | Additive antifungal and anti-yeast effects | Antimicrobial research | nih.gov |

Q & A

Q. What are the common synthetic routes for allyl gallate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via esterification of gallic acid with allyl alcohol under acidic catalysis. Key parameters include temperature (60–80°C), solvent choice (e.g., THF or DMF), and stoichiometric ratios of reactants. Purity can be optimized using column chromatography or recrystallization, with characterization via -NMR and FTIR to confirm ester bond formation .

Q. How does this compound interact with biological targets like Bcl-XL, and what computational methods validate these interactions?

In silico docking studies reveal that this compound binds to the hydrophobic groove of Bcl-XL via hydrogen bonding (donor: phenolic -OH; acceptor: Asp107) and hydrophobic interactions (allyl group with Phe105 and Tyr101). Molecular dynamics simulations (e.g., GROMACS) and scoring functions (AutoDock Vina) are used to validate binding affinity and stability .

Q. What experimental protocols are used to assess this compound’s antioxidant efficacy in heterogeneous systems (e.g., emulsions)?

Antioxidant activity is tested in oil-in-water emulsions with emulsifiers like Tween-20 or lecithin. Oxidation is induced at 30°C for 5 days, with periodic measurement of conjugated dienes (234 nm UV-Vis) and sensory analysis. This compound’s efficacy varies with emulsifier type due to differences in interfacial partitioning .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length) alter this compound’s bioactivity, and what methodologies compare these analogs?

Comparative studies use a series of alkyl gallates (e.g., propyl, benzyl, diallyl) in parallel assays:

Q. What contradictions exist in this compound’s reported mechanisms of action, and how can they be resolved?

Discrepancies arise in its pro-oxidant vs. antioxidant behavior. For example, in lecithin emulsions, this compound acts as an antioxidant by donating hydrogen atoms, but in Tween-20 emulsions, it may chelate metal ions, altering redox pathways. Resolving these requires:

Q. How can advanced spectroscopic techniques elucidate this compound’s electronic structure and reactivity?

Q. What toxicological considerations are critical when designing in vivo studies with this compound?

- Acute toxicity : LD determination in rodent models.

- Hepatotoxicity screening : Liver enzyme assays (ALT, AST) and histopathology.

- Metabolic stability : HPLC-MS to track gallic acid and allyl alcohol metabolites. Safety protocols from SDS documents (e.g., glove use, fume hoods) must be strictly followed .

Methodological Guidance